

# Application Notes and Protocols: (Ethoxymethoxy)cyclododecane as a Fragrance Fixative

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Ethoxymethoxy)cyclododecane

Cat. No.: B1620334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(Ethoxymethoxy)cyclododecane** (CAS No. 58567-11-6), also known by trade names such as Boisambrene Forte® and Amberwood F®, is a synthetic fragrance ingredient valued for its role as a fixative in perfumery.<sup>[1][2]</sup> With a high molecular weight and very low volatility, it functions to slow the evaporation rate of more volatile fragrance components, thereby increasing the longevity and substantivity of a scent.<sup>[3]</sup> Its primary olfactory character is a subtle, diffuse woody and ambery note.<sup>[1][2][3]</sup>

A unique characteristic of **(Ethoxymethoxy)cyclododecane** is its ability to exert a fixative and enhancing effect even when its own odor is perceived weakly or not at all by a significant portion of the population. This technical effect manifests as added "roundness," "dimension," and "olfactive richness" to a fragrance composition. It is particularly effective at enhancing and fixing musky and aromatic notes.

These application notes provide a summary of the known properties of **(Ethoxymethoxy)cyclododecane** and detailed protocols for its evaluation as a fragrance fixative using both instrumental and sensory analysis methodologies.

## Physicochemical Properties and Olfactory Profile

Quantitative data for **(Ethoxymethoxy)cyclododecane** is summarized below. A comprehensive understanding of these properties is crucial for its effective incorporation into fragrance formulations.

Table 1: Physicochemical Properties of **(Ethoxymethoxy)cyclododecane**


| Property                | Value                                          | Reference |
|-------------------------|------------------------------------------------|-----------|
| CAS Number              | 58567-11-6                                     | [3][4]    |
| Molecular Formula       | C <sub>15</sub> H <sub>30</sub> O <sub>2</sub> | [2][3][4] |
| Molecular Weight        | 242.4 g/mol                                    | [3][4]    |
| Appearance              | Colorless Liquid                               | [2][5]    |
| Vapor Pressure (est.)   | 0.0018 hPa @ 20°C                              | [3]       |
| Flash Point             | >100 °C (closed cup)                           | [2]       |
| Refractive Index @ 20°C | 1.465 - 1.469                                  | [2]       |
| Purity                  | ≥ 95.0%                                        | [2]       |
| Solubility              | Soluble in ethanol and isopropanol.            | [3]       |

Table 2: Olfactory Profile Characterization

| Olfactory Facet | Contribution    | Reference |
|-----------------|-----------------|-----------|
| Woody           | 84.79%          | [3]       |
| Amber           | 66.98%          | [3]       |
| Cedar           | 56.07%          | [3]       |
| Dry             | 52.96%          | [3]       |
| Musk            | (Not specified) | [3]       |

## Mechanism of Action as a Fixative

The primary mechanism by which **(Ethoxymethoxy)cyclododecane** acts as a fixative is through its low volatility. As a large, heavy molecule (MW = 242.4 g/mol), it evaporates very slowly.<sup>[3]</sup> When blended with more volatile fragrance ingredients (e.g., citrus, floral, fruity top and middle notes), it forms a less volatile mixture on the substrate (skin, fabric, blotter). This reduces the overall vapor pressure of the fragrance mixture, slowing the diffusion and evaporation of the lighter molecules, thus prolonging the perceived scent.

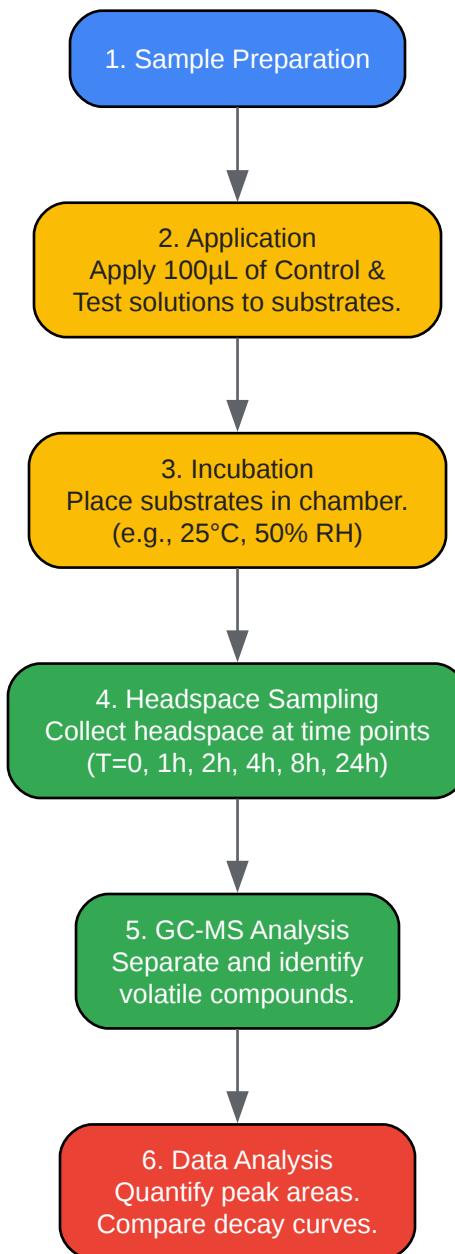


[Click to download full resolution via product page](#)

Figure 1: Conceptual diagram of fixative action.

## Experimental Protocols for Efficacy Evaluation

To quantitatively assess the performance of **(Ethoxymethoxy)cyclododecane** as a fragrance fixative, two complementary methodologies are recommended: instrumental analysis via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and sensory analysis via a trained panel.


## Protocol 1: Instrumental Analysis of Fragrance Longevity by HS-GC-MS

This protocol measures the concentration of volatile fragrance compounds in the air above a substrate over time, providing objective data on evaporation rates.

### 4.1.1 Materials and Equipment

- Gas Chromatograph with Mass Spectrometer detector (GC-MS)
- Dynamic or Static Headspace Sampler
- Substrate: Perfume testing blotters, synthetic skin simulant, or fabric swatches
- Test Fragrance: A model fragrance containing a range of volatile compounds (e.g., linalool, limonene, geraniol).
- Control Solution: Test fragrance diluted in ethanol.
- Test Solution: Test fragrance with **(Ethoxymethoxy)cyclododecane** (e.g., at 2-5% of the fragrance concentrate) diluted in ethanol.
- Micropipettes, vials, and environmental chamber (controlled temperature and humidity).

### 4.1.2 Experimental Workflow



[Click to download full resolution via product page](#)

Figure 2: Workflow for HS-GC-MS evaluation of fixative performance.

#### 4.1.3 Detailed Procedure

- Preparation: Prepare a Control solution (fragrance in ethanol) and a Test solution (fragrance + **(Ethoxymethoxy)cyclododecane** in ethanol).

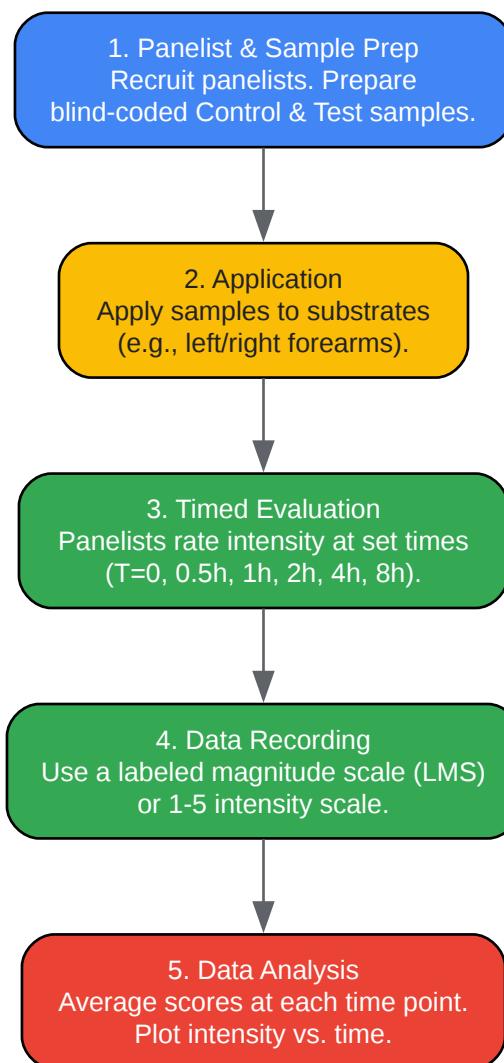
- Application: Apply a precise volume (e.g., 100  $\mu$ L) of the Control and Test solutions onto separate, identical substrates (e.g., perfume blotters). Prepare multiple replicates for each time point.[6]
- Incubation: Place the treated substrates in an environmental chamber with controlled temperature (e.g., 23°C) and humidity (e.g., 50% RH).[6]
- Headspace Sampling: At specified time intervals (e.g., T=0, 1, 2, 4, 8, 24 hours), place a substrate into a headspace vial. The vial is heated to a set temperature (e.g., 80°C) to vaporize the fragrance compounds.[7] A portion of this vapor (headspace) is automatically injected into the GC-MS.[6][7]
- GC-MS Analysis: The injected sample is separated by the GC column. A typical temperature program could be: initial 30°C for 1 min, ramp at 5°C/min to 150°C, then at 2.5°C/min to 200°C.[8] The MS detector identifies and quantifies each compound.
- Data Analysis: Integrate the peak area for each target fragrance analyte at each time point for both Control and Test samples. Plot the decay of each analyte's concentration over time. A successful fixative effect is demonstrated by a slower decay rate (smaller slope) in the Test samples compared to the Control.

Table 3: Example Data Presentation for HS-GC-MS Results

| Time Point | Peak Area of Analyte 'A' (Control) | Peak Area of Analyte 'A' (Test with Fixative) | % Reduction in Evaporation |
|------------|------------------------------------|-----------------------------------------------|----------------------------|
| 1 Hour     | 1,200,000                          | 1,500,000                                     | -25.0%                     |
| 4 Hours    | 450,000                            | 800,000                                       | -77.8%                     |
| 8 Hours    | 150,000                            | 400,000                                       | -166.7%                    |
| 24 Hours   | 10,000                             | 95,000                                        | -850.0%                    |

Note: This table presents hypothetical data to illustrate the expected outcome. A negative percentage indicates less evaporation (i.e., more analyte remaining) for the test sample.

## Protocol 2: Sensory Analysis of Fragrance Longevity


This protocol uses trained human evaluators to assess fragrance intensity and character over time, providing data that correlates with consumer perception.

### 4.2.1 Materials and Equipment

- Trained sensory panel (minimum 10-15 panelists).
- Controlled evaluation environment: well-ventilated, odor-neutral booths, controlled temperature and humidity.<sup>[6]</sup>
- Substrates: Perfume testing blotters or panelists' skin (volar forearm).
- Control and Test solutions as described in Protocol 1.
- Data collection software or forms.

- Olfactory palate cleansers (e.g., smelling coffee beans or one's own unscented skin).[6]

#### 4.2.2 Experimental Workflow



[Click to download full resolution via product page](#)

Figure 3: Workflow for sensory panel evaluation of fixative performance.

#### 4.2.3 Detailed Procedure

- **Panelist Selection and Training:** Select panelists based on their ability to discriminate odors. Train them on the specific fragrance attributes to be evaluated and the intensity rating scale.
- **Sample Preparation and Application:** Prepare blind-coded Control and Test samples. For skin evaluation, apply one sample to the left forearm and the other to the right, randomizing the

assignment across panelists.[6] For blotter evaluation, provide coded blotters.

- Evaluation Schedule: Panelists evaluate the intensity of the fragrance at predetermined time points (e.g., immediately after application, 30 min, 1, 2, 4, 6, 8, and 24 hours).[6]
- Data Collection: At each time point, panelists rate the perceived fragrance intensity using a standardized scale, such as a 1-5 scale (1=No Odor, 5=Very Strong) or a Labeled Magnitude Scale (LMS).[6][9] They may also be asked to provide descriptive comments on the fragrance character.[6]
- Data Analysis: For each time point, calculate the average intensity score for the Control and Test samples. Plot the average intensity versus time for both samples. A successful fixative effect is demonstrated by a higher average intensity score for the Test sample at later time points.

Table 4: Example Data Presentation for Sensory Panel Results

| Time Point | Average Intensity Score<br>(Control) | Average Intensity Score<br>(Test with Fixative) |
|------------|--------------------------------------|-------------------------------------------------|
| 0.5 Hour   | 4.5                                  | 4.6                                             |
| 2 Hours    | 3.8                                  | 4.1                                             |
| 4 Hours    | 2.9                                  | 3.6                                             |
| 8 Hours    | 1.5                                  | 2.8                                             |
| 24 Hours   | 0.2                                  | 1.1                                             |

Note: This table presents hypothetical data on a 1-5 intensity scale to illustrate the expected outcome.

## Conclusion

**(Ethoxymethoxy)cyclododecane** is a highly effective, low-odor fragrance fixative that enhances the longevity and character of a scent, particularly for musky and aromatic notes. Its

performance can be rigorously validated through a combination of instrumental HS-GC-MS analysis to measure the reduction in evaporation rates of volatile components and sensory panel evaluations to confirm the extension of perceived fragrance intensity over time. The protocols outlined provide a robust framework for researchers and developers to quantify the benefits of incorporating **(Ethoxymethoxy)cyclododecane** into fragrance formulations.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Formaldehyde cyclododecyl ethyl acetal | The Fragrance Conservatory [fragranceconservatory.com]
- 2. directpcw.com [directpcw.com]
- 3. scent.vn [scent.vn]
- 4. Formaldehyde cyclododecyl ethyl acetal | C15H30O2 | CID 94111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - Boisambrene Forte® (CAS N° 58567-11-6) [scentre.co]
- 6. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: (Ethoxymethoxy)cyclododecane as a Fragrance Fixative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620334#use-of-ethoxymethoxy-cyclododecane-as-a-fragrance-fixative>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)